

Application Notes and Protocols: Dichlorophenylborane in Cross-Metathesis Reactions

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Compound of Interest		
Compound Name:	Dichlorophenylborane	
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Introduction

Olefin cross-metathesis (CM) is a powerful and versatile reaction in organic synthesis for the formation of carbon-carbon double bonds. This reaction, catalyzed by transition metal complexes such as Grubbs and Schrock catalysts, has found widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2][3] However, the efficiency of cross-metathesis can be significantly diminished when substrates containing polar functional groups, such as amines and amides, are used. These functional groups can coordinate to the metal center of the catalyst, leading to catalyst inhibition and low product yields.[4]

To overcome this limitation, recent studies have explored the use of Lewis acid co-catalysts or additives.[5][6][7] Boron-based Lewis acids, in particular, have been shown to have a dramatic positive effect on the outcome of cross-metathesis reactions involving challenging substrates. [4] This document provides detailed application notes and protocols for the use of **dichlorophenylborane** (PhBCl₂) as a Lewis acid additive to enhance the efficiency of cross-metathesis reactions.

Application Notes



Enhanced Yields in Cross-Metathesis of Amino Compounds

Dichlorophenylborane has been identified as an effective Lewis acid additive for improving the yields of cross-metathesis reactions involving allylic carbamates and amides.[4] These substrates are typically poor partners in such reactions due to the potential for the polar functional group to coordinate with and deactivate the ruthenium catalyst.

The addition of a catalytic amount of **dichlorophenylborane** can significantly increase the yield of the desired cross-metathesis product. It is proposed that the Lewis acidic boron center of PhBCl₂ interacts with the basic nitrogen or oxygen atom of the substrate, thereby preventing its coordination to the ruthenium catalyst and allowing the metathesis reaction to proceed efficiently.

The effectiveness of **dichlorophenylborane** as an additive has been demonstrated in the cross-metathesis of a protected allylic amine with various electron-deficient olefins. The data presented in the table below summarizes the dramatic improvement in product yields when **dichlorophenylborane** is used as an additive.

Data Presentation: Effect of Dichlorophenylborane on Cross-Metathesis Yields

The following table summarizes the yield of the cross-metathesis product from the reaction of N-allyl-2,2,2-trifluoroacetamide with various olefin partners, both with and without the addition of **dichlorophenylborane**. The reactions were catalyzed by a second-generation Grubbs-type catalyst (III).[4]

Olefin Partner	Additive (mol%)	Product Yield (%)
Methyl Acrylate	None	28
Methyl Acrylate	Dichlorophenylborane (20)	77
Methyl Vinyl Ketone	None	35
Methyl Vinyl Ketone	Dichlorophenylborane (20)	82
Acrylonitrile	None	40
Acrylonitrile	Dichlorophenylborane (20)	75



Data sourced from a study by G. G. G. Man, J. D. D. A. To, and T. T. T. Lectard[4].

Experimental Protocols

General Protocol for **Dichlorophenylborane**-Assisted Cross-Metathesis

This protocol provides a general procedure for the cross-metathesis of an allylic amine with an electron-deficient olefin using a second-generation Grubbs catalyst and **dichlorophenylborane** as an additive.

Materials:

- Allylic amine substrate (e.g., N-allyl-2,2,2-trifluoroacetamide)
- Olefin partner (e.g., methyl acrylate)
- Second-generation Grubbs catalyst
- **Dichlorophenylborane** (PhBCl₂)
- Anhydrous toluene
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- · Magnetic stirrer and heating plate

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the allylic amine substrate (1.0 equiv.).
- Add the olefin partner (1.2 equiv.).
- Add anhydrous toluene to achieve a desired concentration (typically 0.1 M).
- Add dichlorophenylborane (0.2 equiv., 20 mol%).



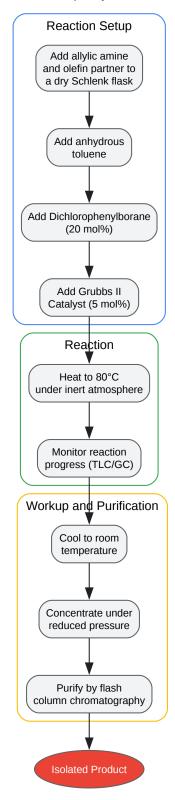
- Add the second-generation Grubbs catalyst (0.05 equiv., 5 mol%).
- Equip the flask with a condenser and heat the reaction mixture to 80 °C with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-metathesis product.

Safety Precautions: **Dichlorophenylborane** is corrosive and reacts with moisture. Handle it in a fume hood under an inert atmosphere. Standard personal protective equipment (gloves, safety glasses) should be worn.

Visualizations

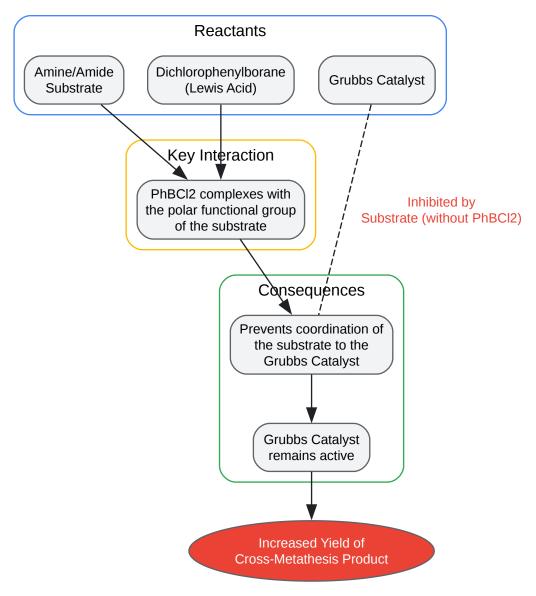


Experimental Workflow for Dichlorophenylborane-Assisted Cross-Metathesis





Proposed Role of Dichlorophenylborane in Cross-Metathesis



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